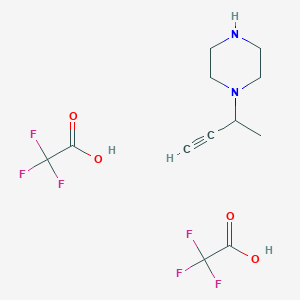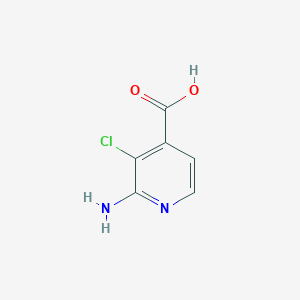
2-Amino-3-chloroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloroisonicotinic acid: (CAS number: 1393573-06-2) is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 172.57 g/mol
Preparation Methods
Synthetic Routes: The synthetic routes for 2-Amino-3-chloroisonicotinic acid involve the following steps:
Chlorination of Isophthalic Acid: Isophthalic acid undergoes chlorination to form 2,6-dichloroisophthalic acid.
Amidation Reaction: The 2,6-dichloroisophthalic acid reacts with ammonia or an amine (such as methylamine) to yield this compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient and cost-effective production.
Chemical Reactions Analysis
Reactions: 2-Amino-3-chloroisonicotinic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substitution reactions can occur at the chlorine atom.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Employ reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Chlorine substitution can be achieved using nucleophilic reagents like ammonia or amines.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction leads to the amino compound.
Scientific Research Applications
2-Amino-3-chloroisonicotinic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibitors or receptor ligands.
Medicine: Potential therapeutic agents due to their structural features.
Industry: As intermediates in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. it likely involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of relevant pathways.
Comparison with Similar Compounds
While 2-Amino-3-chloroisonicotinic acid is unique in its structure, similar compounds include 3-amino-2-chloropyridine-4-carboxylic acid (CAS number: 58483-94-6) . Both compounds share common functional groups but differ in their substitution patterns.
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-amino-3-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
RJEDZLTXVLAFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


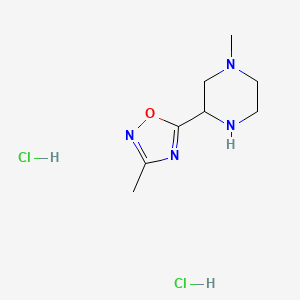
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate](/img/structure/B13512872.png)

![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
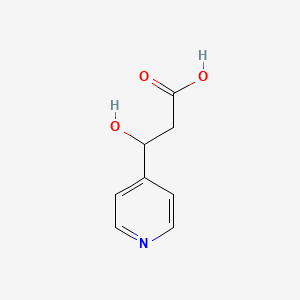
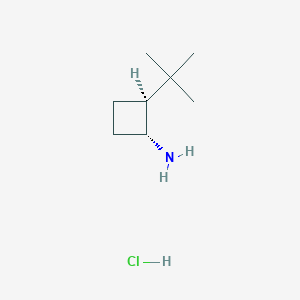
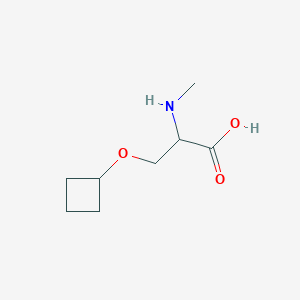

![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)

